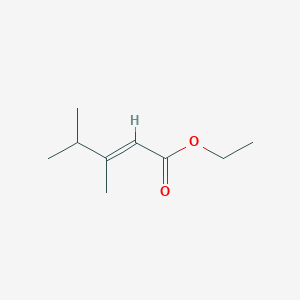

Ethyl 3,4-dimethylpent-2-enoate

概述

描述

Ethyl 3,4-dimethylpent-2-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction of ethanol and 3,4-dimethylpent-2-enoic acid. This compound is known for its unique chemical structure, which includes an ester functional group and a double bond, making it a versatile intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

Ethyl 3,4-dimethylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Amides or ethers.

科学研究应用

Organic Synthesis

Ethyl 3,4-dimethylpent-2-enoate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex organic molecules. The compound can participate in:

- Hydrolysis : Leading to the formation of 3,4-dimethylpent-2-enoic acid and ethanol.

- Addition Reactions : Due to the presence of the double bond, enabling further functionalization.

Biological Research

In biological contexts, this compound is utilized in studies related to enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological systems may provide insights into biochemical processes and potential therapeutic applications.

Industrial Applications

The compound finds applications in the fragrance and flavor industry due to its ester nature. It can be used as an intermediate in producing various fragrances and flavoring agents, contributing to the sensory qualities of consumer products.

Case Study: Organic Synthesis

A study highlighted the use of this compound as a precursor for synthesizing complex molecules through multi-step reactions. The compound's ability to undergo hydrolysis and addition reactions made it a versatile intermediate in various synthetic pathways.

Research investigating the compound's interactions within metabolic pathways revealed potential roles in enzyme catalysis. While specific biological activities remain under-explored, preliminary findings suggest that its structural characteristics may influence enzyme-substrate interactions.

Case Study: Industrial Application

In industrial settings, this compound has been utilized in creating novel fragrance formulations. Its stability and compatibility with other fragrance components enhance its effectiveness as a base or fixative in perfume compositions.

作用机制

The mechanism of action of ethyl 3,4-dimethylpent-2-enoate depends on its specific application. In chemical reactions, the ester group can act as an electrophile, facilitating nucleophilic attack. The double bond can participate in addition reactions, making the compound a versatile intermediate in various synthetic pathways .

相似化合物的比较

Similar Compounds

- Ethyl 2,2-dimethylpent-4-enoate

- Ethyl 3,3-dimethylpent-2-enoate

- Ethyl 3,4-dimethylhex-2-enoate

Uniqueness

Ethyl 3,4-dimethylpent-2-enoate is unique due to its specific substitution pattern on the pent-2-enoate backbone. This structural feature imparts distinct reactivity and properties compared to similar compounds, making it valuable in specialized synthetic applications .

生物活性

- Molecular Formula : C9H16O2

- Molecular Weight : 156.23 g/mol

- Structure : The compound features a double bond between the second and third carbon atoms and two methyl groups at the fourth carbon position.

The biological activity of ethyl 3,4-dimethylpent-2-enoate is primarily hypothesized based on its structural characteristics and general behavior of similar esters. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can participate in various biochemical reactions. The compound may interact with enzymes and receptors, influencing cellular processes, although specific interactions remain largely unexplored.

1. Antimicrobial Properties

While there are no direct studies on this compound's antimicrobial properties, esters in general have been investigated for their potential to act against various pathogens. The structural similarity to other bioactive compounds suggests that it may exhibit some level of antimicrobial activity or could serve as a precursor for developing antimicrobial agents.

2. Enzyme Interactions

Similar compounds have shown the ability to interact with enzymes involved in metabolic pathways. This compound may potentially inhibit or activate specific enzymes through competitive or non-competitive mechanisms, although empirical data is lacking.

Case Studies

Currently, there are no comprehensive case studies specifically focused on this compound. However, research on related esters indicates that they can serve as effective intermediates in organic synthesis and may possess beneficial properties in medicinal chemistry.

Comparative Analysis

To provide context for this compound's potential biological activity, here is a comparison with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2,2-dimethylpent-4-enoate | C9H16O2 | Double bond at the 4-position |

| Ethyl 3,3-dimethylpent-4-enoate | C9H16O2 | Methyl groups at the 3-position |

| Ethyl 4,4-dimethylpentanoate | C10H20O2 | Lacks a double bond; has additional carbon chain |

属性

CAS 编号 |

21016-44-4 |

|---|---|

分子式 |

C9H16O2 |

分子量 |

156.22 g/mol |

IUPAC 名称 |

ethyl (Z)-3,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6- |

InChI 键 |

UQNNNILWTLCUDU-VURMDHGXSA-N |

SMILES |

CCOC(=O)C=C(C)C(C)C |

手性 SMILES |

CCOC(=O)/C=C(/C)\C(C)C |

规范 SMILES |

CCOC(=O)C=C(C)C(C)C |

溶解度 |

not available |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。